2-Oxo-3,7-dihydro-2h-pyrrolo[2,3-b]pyridine-6-carboxylic acid
CAS No.: 1260382-42-0
Cat. No.: VC2583096
Molecular Formula: C8H6N2O3
Molecular Weight: 178.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260382-42-0 |
|---|---|
| Molecular Formula | C8H6N2O3 |
| Molecular Weight | 178.14 g/mol |
| IUPAC Name | 2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid |
| Standard InChI | InChI=1S/C8H6N2O3/c11-6-3-4-1-2-5(8(12)13)9-7(4)10-6/h1-2H,3H2,(H,12,13)(H,9,10,11) |
| Standard InChI Key | ZGDPEGWJGNTFIT-UHFFFAOYSA-N |
| SMILES | C1C2=C(NC1=O)N=C(C=C2)C(=O)O |
| Canonical SMILES | C1C2=C(NC1=O)N=C(C=C2)C(=O)O |
Introduction
Chemical Properties and Structure
Basic Chemical Identification
2-Oxo-3,7-dihydro-2h-pyrrolo[2,3-b]pyridine-6-carboxylic acid is identified by the CAS number 1260382-42-0 and possesses the molecular formula C8H6N2O3 with a molecular weight of 178.14 g/mol . This compound is also known by several synonyms including 7-Aza-oxyindole-6-carboxylic acid and 2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid . The systematic IUPAC nomenclature recognizes this compound as 2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid, which precisely describes its structural arrangement and functional groups .
The chemical identifiers for this compound are critical for database searches and chemical library cataloging, with its InChIKey (ZGDPEGWJGNTFIT-UHFFFAOYSA-N) and SMILES notation (C1C2=C(NC1=O)N=C(C=C2)C(=O)O) providing standardized representations of its structure that facilitate computational analyses and structure-based searching . These identifiers are particularly important for researchers seeking to explore the compound's properties or incorporate it into chemical databases.
The physical and chemical properties of this compound are largely determined by its heterocyclic structure and the presence of specific functional groups, particularly the carboxylic acid moiety and the lactam structure within the pyrrole ring. The presence of these functional groups contributes significantly to the compound's reactivity profile and potential for biological interactions.
Structural Features and Composition
The structure of 2-Oxo-3,7-dihydro-2h-pyrrolo[2,3-b]pyridine-6-carboxylic acid consists of a fused ring system where a pyrrole ring is connected to a pyridine ring, creating the pyrrolo[2,3-b]pyridine core structure. This bicyclic aromatic system features a ketone group at position 2 of the pyrrole ring, forming a lactam structure, and a carboxylic acid group at position 6 of the pyridine ring . The systematic arrangement of these functional groups contributes significantly to the compound's chemical behavior and biological activity.
The key properties and identifiers of this compound are summarized in the following table:
The presence of nitrogen and oxygen atoms within the structure of this compound is particularly significant for its chemical reactivity and biological activity. The nitrogen atoms in the heterocyclic rings and the oxygen atoms in the ketone and carboxylic acid groups create potential sites for hydrogen bonding, ionic interactions, and coordination with metal ions, all of which can influence the compound's interactions with biological targets such as proteins and enzymes.
Synthesis and Chemical Transformations
Synthetic Approaches
The synthesis of 2-Oxo-3,7-dihydro-2h-pyrrolo[2,3-b]pyridine-6-carboxylic acid typically involves a series of chemical reactions starting with appropriate precursors that undergo cyclization under specific conditions. The synthetic route often begins with suitably substituted pyridine derivatives, which are then subjected to various chemical transformations to form the fused pyrrole-pyridine ring system that characterizes this compound. The cyclization reactions are carefully controlled to ensure the formation of the desired heterocyclic structure with the correct arrangement of functional groups.
These synthetic processes require precise control of reaction conditions including temperature, solvent systems, and catalysts to achieve high yields and purity of the target compound. The selection of appropriate protecting groups for reactive functionalities is often necessary during the synthesis to prevent unwanted side reactions and to direct the reactivity toward the desired transformation pathways.
Modern synthetic approaches may employ various techniques including microwave-assisted synthesis, flow chemistry, and solid-phase synthesis to improve efficiency, yield, and scalability of the production process. These advanced synthetic methodologies contribute significantly to the availability of this compound for research and potential therapeutic applications.
Chemical Reactions and Derivatives
2-Oxo-3,7-dihydro-2h-pyrrolo[2,3-b]pyridine-6-carboxylic acid can undergo various chemical transformations due to the presence of reactive functional groups within its structure. The carboxylic acid group can participate in numerous reactions including esterification, amide formation, and reduction, while the lactam structure can undergo reactions such as alkylation, reduction, and hydrolysis. These transformations can yield derivatives with modified physical and chemical properties that may exhibit enhanced biological activities or improved pharmacokinetic profiles.
Biological Activity and Mechanism of Action
Interaction with Fibroblast Growth Factor Receptors
One of the most significant aspects of 2-Oxo-3,7-dihydro-2h-pyrrolo[2,3-b]pyridine-6-carboxylic acid and its related compounds is their interaction with fibroblast growth factor receptors (FGFR), which are tyrosine kinase receptors involved in critical cellular processes including growth, differentiation, and survival . The interaction with FGFR suggests potential applications in therapeutic areas related to cellular growth regulation, particularly in the context of cancer treatment where abnormal FGFR signaling can contribute to tumor development and progression.
Research has shown that pyrrolo[2,3-b]pyridine derivatives can exhibit potent inhibitory activities against FGFR1, FGFR2, and FGFR3, with some compounds demonstrating IC50 values in the nanomolar range . For instance, a related compound designated as 4h exhibited FGFR1-4 IC50 values of 7, 9, 25, and 712 nM, respectively, indicating a high potency and selectivity profile . This inhibitory activity against FGFRs is particularly relevant in cancer therapy, as aberrant activation of FGFR signaling pathways has been implicated in various types of tumors.
The interaction between pyrrolo[2,3-b]pyridine derivatives and FGFRs typically involves binding to the ATP-binding site of the receptor's kinase domain, preventing ATP binding and subsequent phosphorylation events that would otherwise activate downstream signaling pathways . This mechanism of action is consistent with the observed inhibitory effects of these compounds on cellular processes regulated by FGFR signaling.
Effects on Cancer Cell Biology
The biological activity of 2-Oxo-3,7-dihydro-2h-pyrrolo[2,3-b]pyridine-6-carboxylic acid and its derivatives extends to various aspects of cancer cell biology, including proliferation, survival, migration, and invasion . Studies on related compounds have demonstrated significant effects on breast cancer cells, including inhibition of cell proliferation, induction of apoptosis, and reduction of cell migration and invasion capabilities . These effects are consistent with the inhibition of FGFR signaling pathways, which regulate these cellular processes in normal and cancer cells.
The anti-cancer potential of these compounds is further supported by their ability to interact with multiple biological targets involved in cancer progression. The unique structural features of the pyrrolo[2,3-b]pyridine scaffold, including its heterocyclic ring system and functional groups, enable these compounds to interact with various proteins and enzymes that play crucial roles in cellular signaling networks dysregulated in cancer.
Research continues to explore the effects of 2-Oxo-3,7-dihydro-2h-pyrrolo[2,3-b]pyridine-6-carboxylic acid and its derivatives on different types of cancer cells, aiming to elucidate their mechanisms of action at the molecular level and to identify specific cancer types that might be particularly responsive to these compounds. This research is essential for the development of targeted therapies based on this chemical scaffold.
Structure-Activity Relationships
Key Structural Features for Biological Activity
The carboxylic acid group at position 6 of the pyridine ring is particularly significant for the compound's biological activity, as it can form hydrogen bonds and ionic interactions with amino acid residues in the binding sites of target proteins. Similarly, the lactam structure in the pyrrole ring contributes to the compound's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions.
Comparative analysis of various pyrrolo[2,3-b]pyridine derivatives has shown that modifications at specific positions of the heterocyclic ring system can significantly influence the compounds' biological activities and selectivity profiles . For instance, substitutions at positions 4 and 5 of the pyrrolo[2,3-b]pyridine scaffold can enhance binding affinity for specific FGFRs, while modifications at other positions may affect physicochemical properties such as solubility and metabolic stability.
Comparison with Related Compounds
The structural similarity of 2-Oxo-3,7-dihydro-2h-pyrrolo[2,3-b]pyridine-6-carboxylic acid to other compounds containing the pyrrolo[2,3-b]pyridine moiety provides valuable insights into structure-activity relationships and potential applications . For example, the compound (S)-2'-oxo-1',2',5,7-tetrahydrospiro(cyclopenta(b)pyridine-6,3'-pyrrolo(2,3-b)-bipyridine)-3-carboxylic acid, which features a more complex structure with the pyrrolo[2,3-b]pyridine moiety incorporated into a spirocyclic system, represents a structurally related compound with potentially distinct biological properties .
Comparative analysis of these related compounds can help identify the structural features essential for specific biological activities, guiding the rational design of derivatives with enhanced potency, selectivity, and pharmacokinetic properties . This approach is particularly valuable for the development of targeted therapies for conditions characterized by dysregulation of specific signaling pathways, such as certain types of cancer.
The ongoing research on various pyrrolo[2,3-b]pyridine derivatives continues to expand our understanding of the structure-activity relationships within this class of compounds, providing a foundation for the development of more effective therapeutic agents with improved efficacy and reduced side effects.
Current Research Status and Future Directions
Recent Advances in Research
Current research on 2-Oxo-3,7-dihydro-2h-pyrrolo[2,3-b]pyridine-6-carboxylic acid and its derivatives focuses on several areas, including the synthesis of new derivatives with improved properties, the investigation of their biological activities against various targets, and the elucidation of their mechanisms of action at the molecular level . Recent advances have included the development of novel synthetic methodologies for the preparation of pyrrolo[2,3-b]pyridine derivatives, the identification of compounds with enhanced potency and selectivity profiles, and the characterization of their effects on cellular signaling pathways.
Studies on related compounds have provided valuable insights into the potential of this chemical scaffold for the development of targeted therapies, particularly for cancer treatment . For instance, research on 1H-pyrrolo[2,3-b]pyridine derivatives has identified compounds with potent FGFR inhibitory activities and significant effects on cancer cell biology, suggesting promising directions for future development of therapeutic agents based on this scaffold.
Advances in computational methods, structural biology, and medicinal chemistry have facilitated the rational design of pyrrolo[2,3-b]pyridine derivatives with optimized properties for specific therapeutic applications. These interdisciplinary approaches continue to drive progress in the development of compounds based on the 2-Oxo-3,7-dihydro-2h-pyrrolo[2,3-b]pyridine-6-carboxylic acid scaffold.
Future Research Perspectives
Future research on 2-Oxo-3,7-dihydro-2h-pyrrolo[2,3-b]pyridine-6-carboxylic acid and its derivatives is likely to focus on several key areas that could advance their development as therapeutic agents . These areas include the synthesis of derivatives with enhanced potency, selectivity, and pharmacokinetic properties; the evaluation of their efficacy in various disease models; and the assessment of their safety profiles for potential clinical development.
Preclinical studies of promising derivatives will be essential to evaluate their therapeutic potential and to identify the most suitable candidates for further development. These studies would include assessments of efficacy in relevant disease models, pharmacokinetic and pharmacodynamic analyses, and toxicity evaluations to determine the safety margins of the compounds.
Translational research aimed at bridging the gap between laboratory investigations and clinical applications will be crucial for the development of these compounds as therapeutic agents. This research would involve optimization of formulations, development of biomarkers for patient selection and response monitoring, and design of clinical trials to evaluate the efficacy and safety of the compounds in human subjects.
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